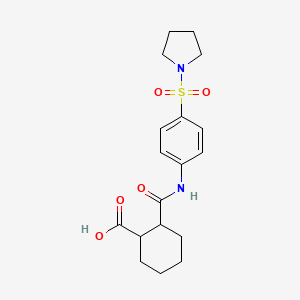

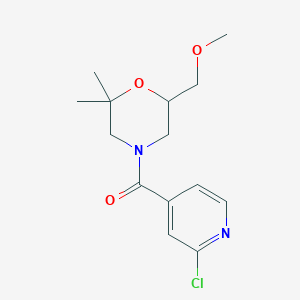

Methyl 3-amino-2-cycloheptylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 3-amino-2-cycloheptylpropanoate" is not directly mentioned in the provided papers. However, the papers discuss various methyl amino propanoates and their derivatives, which are relevant to the analysis of similar compounds. These compounds are typically used as intermediates in the synthesis of heterocyclic systems and have applications in the development of pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of related compounds often involves the use of acylamino and dimethylaminopropenoate groups as key intermediates. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate is prepared from N-acetylglycine, which is then converted using N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . Another example is the acylation of methyl 1-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature to synthesize the title compound in paper . These methods demonstrate the versatility of amino propanoates in synthesizing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by the presence of multiple functional groups that allow for further chemical transformations. For example, the presence of acetylamino or benzyloxycarbonylamino groups attached to the propenoate moiety is a common feature . The orientation around the double bond and the stereochemistry of these compounds can be crucial for their reactivity and are sometimes confirmed by X-ray analysis .

Chemical Reactions Analysis

Methyl amino propanoates undergo various chemical reactions to form heterocyclic systems. They react with N-nucleophiles to form substituted pyranones, pyranoazines, and pyranoazoles . They can also react with 1,3-diketones to form trisubstituted pyrroles . The removal of protective groups such as benzyloxycarbonyl is achieved through catalytic transfer hydrogenation, which is an important step in obtaining the free amino compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the intermolecular hydrogen bonds in the crystal structure of some derivatives can lead to the formation of extended chains, which may affect their solubility and crystallinity . The presence of multiple stereogenic centers in some of these compounds also affects their optical activity, which is important for their application in asymmetric synthesis .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Methyl 3-amino-2-cycloheptylpropanoate and similar compounds have been synthesized and structurally analyzed for potential biological applications. For instance, novel N-(α-bromoacyl)-α-amino esters, related to this compound, have been synthesized and subjected to single crystal X-ray diffraction to investigate their structures. These compounds have shown low cytotoxicity and lack antibacterial and anti-inflammatory activity, making them suitable for incorporation into prodrugs (Yancheva et al., 2015).

Biochemical and Pharmaceutical Research

- Compounds structurally similar to this compound have been used in the synthesis of various heterocyclic systems. These systems include fused pyrimidinones, which are significant in pharmaceutical research for their potential therapeutic properties (Toplak et al., 1999).

Peptide Synthesis and Structural Analysis

- In the field of peptide chemistry, derivatives of this compound have been used in the synthesis of β-peptides. These peptides, containing β2,2- or β3,3-geminally disubstituted β-amino acids, have been synthesized and analyzed for their secondary structural patterns. Such research is crucial for understanding the conformational flexibility and potential applications of these peptides in biochemistry (Seebach et al., 1998).

Chemical Reactivity and Enantioselectivity Studies

- The enantioselectivity of the amino acid mediated intramolecular asymmetric aldol reaction of derivatives of this compound has been studied. Such research provides insights into the chemical reactivity and potential for developing asymmetric synthetic methods in organic chemistry (Nagamine et al., 2007).

Propriétés

IUPAC Name |

methyl 3-amino-2-cycloheptylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWZYZQVGVNNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1CCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)

![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)

![benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate](/img/structure/B3004160.png)

![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)